molecular formula C25H25N7O2 B11529403 1-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11529403
M. Wt: 455.5 g/mol
InChI Key: GWIKBZRWKFZZMB-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its triazine and naphthalene moieties make it particularly versatile for various applications.

Properties

Molecular Formula

C25H25N7O2

Molecular Weight

455.5 g/mol

IUPAC Name

1-[(E)-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C25H25N7O2/c33-22-11-10-19-8-4-5-9-20(19)21(22)17-27-31-24-28-23(26-16-18-6-2-1-3-7-18)29-25(30-24)32-12-14-34-15-13-32/h1-11,17,33H,12-16H2,(H2,26,28,29,30,31)/b27-17+

InChI Key

GWIKBZRWKFZZMB-WPWMEQJKSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NCC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.